molecular formula C16H22N2O4 B13660507 N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide

N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide

Cat. No.: B13660507
M. Wt: 306.36 g/mol
InChI Key: FESVPQOEDOCBST-UHFFFAOYSA-N
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Description

N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide is a substituted benzene dicarboxamide derivative. Its structure features:

  • A central benzene ring with carboxamide groups at positions 1 and 2.
  • Each carboxamide nitrogen is substituted with a 2-hydroxyethyl and a methyl group.
  • A vinyl substituent at position 5 on the benzene ring.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

5-ethenyl-1-N,3-N-bis(2-hydroxyethyl)-1-N,3-N-dimethylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C16H22N2O4/c1-4-12-9-13(15(21)17(2)5-7-19)11-14(10-12)16(22)18(3)6-8-20/h4,9-11,19-20H,1,5-8H2,2-3H3

InChI Key

FESVPQOEDOCBST-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=O)C1=CC(=CC(=C1)C=C)C(=O)N(C)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide typically involves the reaction of 5-vinylisophthalic acid with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while substitution reactions involving the vinyl group can produce a variety of substituted derivatives.

Scientific Research Applications

N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and dimethyl groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The vinyl group can also participate in covalent bonding with specific amino acid residues, further modulating the target’s function.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected N1,N3-Substituted Benzene Derivatives
Compound Name Functional Groups Key Substituents
N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide Carboxamide, hydroxyethyl, methyl, vinyl 5-vinyl, 2-hydroxyethyl, methyl
Iopromide (from ) Carboxamide, triiodo, methoxyacetyl, dihydroxypropyl, methyl 2,4,6-triiodo, 5-methoxyacetyl, (2S)-2,3-dihydroxypropyl
N1,N3-Bis(4-bromophenyl)benzene-1,3-disulfonamide (from ) Sulfonamide, bromophenyl 4-bromophenyl, sulfonamide

Key Observations :

  • The target compound and iopromide share a carboxamide backbone but differ significantly in substituents. Iopromide’s 2,4,6-triiodo and methoxyacetyl groups make it suitable as a radiocontrast agent, whereas the target’s vinyl group may enable polymerization .
  • Sulfonamide derivatives () replace carboxamide with sulfonamide groups, enhancing thermal stability (melting points >290°C) due to stronger intermolecular interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data (NMR/MS)
N1,N3-Bis(4-bromophenyl)benzene-1,3-disulfonamide 310–332 ~500 (estimated) 1H NMR: Aromatic protons (δ 7.5–8.2 ppm)
Iopromide Not reported ~791 (exact) UNII: 712BAC33MZ; EINECS: 277-385-9
Target compound Not reported ~352 (estimated) Not available in evidence

Analysis :

  • Sulfonamide derivatives exhibit high thermal stability (melting points >290°C) compared to carboxamides, likely due to sulfonamide’s rigid planar structure and hydrogen-bonding capacity .

Functional and Application Differences

  • Iopromide: Used as a non-ionic contrast agent in medical imaging due to iodine content and low osmolality .
  • Sulfonamide derivatives: Applications in catalysis (e.g., LDH@MPS-GMA-TZ-CuI nanocomposites) or as intermediates in organic synthesis .
  • Target compound : The vinyl group may enable crosslinking in polymer matrices, while hydroxyl groups improve biocompatibility. Direct applications are speculative without experimental data.

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